1-(Methylpropyl)benzimidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

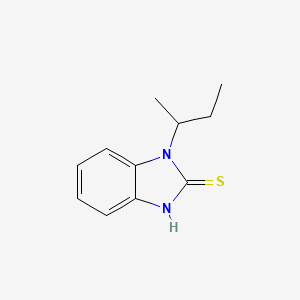

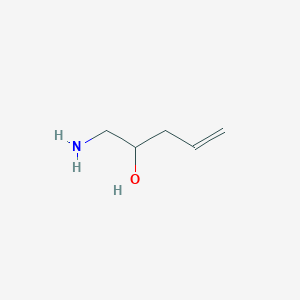

“1-(Methylpropyl)benzimidazole-2-thiol” is a heterocyclic compound with the empirical formula C8H8N2S . It has a molecular weight of 164.23 . It is part of the benzimidazole family, which is a key heterocycle in therapeutic chemistry .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide in the presence of ethyl alcohol and water . Another method involves the reaction of benzene-1,2-diamine with thiophosgene .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring fused with a thiol group . The benzimidazole ring contains two nitrogen atoms at adjacent positions .

Chemical Reactions Analysis

Benzimidazole derivatives, including “this compound”, have been reported to exhibit various chemical reactions. For instance, they can undergo addition reactions . They can also react with various free radicals .

Physical and Chemical Properties Analysis

“this compound” has a melting point of 193-197 °C . It is also reported to be a good corrosion inhibitor for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Mecanismo De Acción

Target of Action

The primary target of 1-(Methylpropyl)benzimidazole-2-thiol is thioredoxin-1 (Trx-1) . Trx-1 is a small redox protein that plays a crucial role in reducing disulfides and maintaining the cellular redox environment . Additionally, benzimidazole derivatives are known to act as corrosion inhibitors for various metals .

Mode of Action

This compound acts as a reversible inhibitor of the Trx-1 system . It may also cause a slow irreversible thioalkylation of Trx-1 . In the context of corrosion inhibition, benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

The compound’s interaction with Trx-1 affects the disulfide reduction of certain proteins . For instance, it inhibits the Trx1-dependent disulfide reduction of gp120, a glycoprotein involved in the entry of HIV-1 into host cells . The compound also inhibits microtubule polymerization and the formation of acetylated microtubules, activities shown to be required for HIV-1 life cycle propagation .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .

Result of Action

The inhibition of Trx-1 by this compound can impede HIV-1 infection in certain cells . In the presence of this compound, no virus was detected inside the cells . As a corrosion inhibitor, it decreases the rate of attack by the environment on metals .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, benzimidazoles are effective corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Metabolic Pathways

Benzimidazoles are known to be metabolized by multiple polymorphic cytochrome P450 enzymes .

Propiedades

IUPAC Name |

3-butan-2-yl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-3-8(2)13-10-7-5-4-6-9(10)12-11(13)14/h4-8H,3H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMGTBLINHVYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C2=CC=CC=C2NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(furan-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2907053.png)

![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B2907055.png)

![5-Bromo-2-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2907059.png)

![(Z)-6-(5-((2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2907060.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2907061.png)

![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-methylpropanamide](/img/structure/B2907066.png)

![N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide](/img/structure/B2907073.png)

![Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2907074.png)

![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;dihydrochloride](/img/structure/B2907075.png)

![3-(1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907076.png)